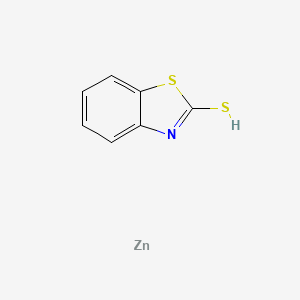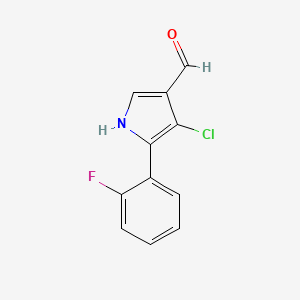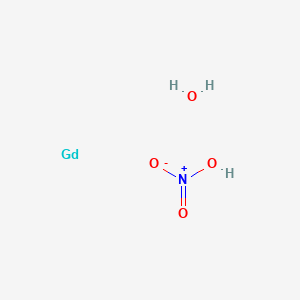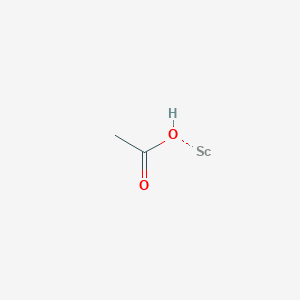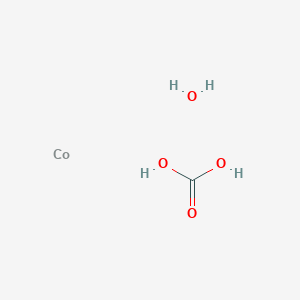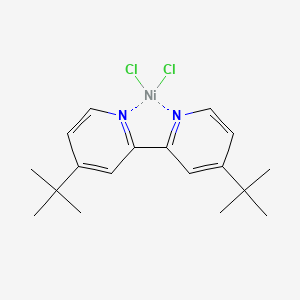
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the PubChem 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel is known as [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride. It is an organometallic compound that features a nickel(II) ion coordinated to two 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine ligands and two chloride ions. This compound is notable for its applications in various fields, including catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride typically involves the reaction of nickel(II) chloride with 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms, including 99%, 99.9%, 99.99%, and higher .
化学反应分析
Types of Reactions
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride undergoes various types of chemical reactions, including:
Oxidation: The nickel(II) center can be oxidized to nickel(III) under specific conditions.
Reduction: The compound can be reduced back to nickel(II) from nickel(III).
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel(II) complexes with different ligands .
科学研究应用
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for the synthesis of biologically active compounds.
Electronics: The compound is used in the fabrication of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
作用机制
The mechanism of action of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride involves the coordination of the nickel(II) ion to the bipyridine ligands and chloride ions. This coordination stabilizes the nickel(II) center and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride include:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Palladium(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Platinum(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Copper(II) Dichloride
Uniqueness
The uniqueness of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride lies in its specific coordination environment and the properties imparted by the nickel(II) center. Compared to its palladium, platinum, and copper analogs, the nickel compound offers distinct catalytic properties and reactivity, making it valuable for specific applications in catalysis and materials science .
属性
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2ClH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWIKFRTCXESOT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
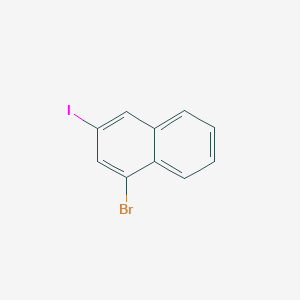
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8181584.png)
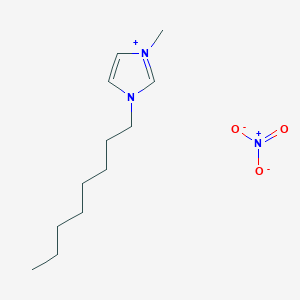
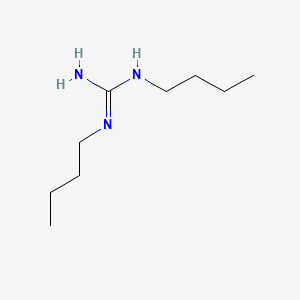
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
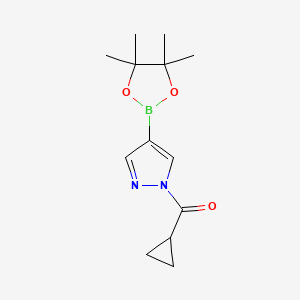
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)
![(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)
